Methyl 2-(5-hydroxybenzofuran-2-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxybenzofuran-2-yl)acetate typically involves the esterification of 2-(5-hydroxybenzofuran-2-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxybenzofuran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 2-(5-hydroxybenzofuran-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-hydroxybenzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-hydroxybenzofuran: Shares the benzofuran core but differs in the substitution pattern.
Methyl 2-(6-Hydroxybenzofuran-3-yl)acetate: Similar structure but with a different position of the hydroxyl group.
Uniqueness
Methyl 2-(5-hydroxybenzofuran-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and ester functionality make it a versatile intermediate for further chemical modifications .
Biological Activity
Methyl 2-(5-hydroxybenzofuran-2-yl)acetate is a compound of interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, related research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a benzofuran ring with a hydroxyl group at the 5-position and an acetate moiety. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of approximately 220.22 g/mol. The presence of the hydroxyl group significantly influences its chemical reactivity and biological interactions, enhancing its potential utility in pharmaceutical applications.
Mechanisms of Biological Activity
Research has indicated that this compound may exhibit several biological activities, primarily through its interaction with specific enzymes and receptors:
- Inhibition of 5-Lipoxygenase : Similar compounds have been shown to inhibit the mammalian 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes. This inhibition can potentially mitigate inflammatory responses associated with conditions like asthma and allergic reactions .
- Antiproliferative Effects : Preliminary studies suggest that derivatives of benzofuran compounds can exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC₅₀ values indicating significant inhibition of cell proliferation, particularly in tumor cells .
- Tyrosinase Inhibition : The compound's structure suggests potential activity as a tyrosinase inhibitor, which is relevant for cosmetic applications aimed at reducing melanin production. Inhibitors of tyrosinase are sought after for their ability to manage skin pigmentation disorders .
Inhibition Studies
A study focusing on the enzyme inhibitory kinetics revealed that some benzofuran derivatives possess significant inhibitory effects against tyrosinase, with certain analogs exhibiting IC₅₀ values comparable to standard inhibitors like kojic acid. These findings suggest that this compound could be developed further for therapeutic uses in dermatological applications .
Anticancer Activity
The antiproliferative activity of related benzofuran compounds has been documented extensively. For example, compounds derived from similar scaffolds have demonstrated selective action on the G₂-M phase of the cell cycle in cancer cells, leading to increased apoptosis rates. This mechanism highlights the potential for this compound as a lead compound in anticancer drug development .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate | Hydroxyl group at 6-position | Different reactivity; potential anti-inflammatory effects |
Methyl 2-(7-methoxybenzofuran-3-yl)acetate | Methoxy group instead of hydroxyl | Potentially different biological activity; may enhance lipophilicity |
Methyl 2-(benzofuran-3-yl)acetate | Lacks hydroxyl group | May exhibit different chemical properties; reduced biological activity |
The unique positioning of the hydroxyl group in this compound is critical for its selective interactions with biological targets compared to other derivatives.
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 2-(5-hydroxy-1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)6-9-5-7-4-8(12)2-3-10(7)15-9/h2-5,12H,6H2,1H3 |
InChI Key |
ZBMLDVAZENKEIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(O1)C=CC(=C2)O |
Origin of Product |
United States |
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